molecular formula C12H11NO2 B11900351 2-(2-Aminonaphthalen-1-yl)acetic acid

2-(2-Aminonaphthalen-1-yl)acetic acid

Cat. No.: B11900351
M. Wt: 201.22 g/mol
InChI Key: YGQHDQGNQWDEPA-UHFFFAOYSA-N
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Description

2-(2-Aminonaphthalen-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(2-aminonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7,13H2,(H,14,15)

InChI Key

YGQHDQGNQWDEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)N

Origin of Product

United States

Historical Context and Evolution of Naphthalene Based Amino Acid Research

The study of naphthalene (B1677914) and its derivatives has a rich history dating back to the 19th century. Initially isolated from coal tar, naphthalene's aromatic structure became a foundational scaffold in the development of synthetic dyes. The subsequent exploration of aminonaphthalenes, such as 1-naphthylamine and 2-naphthylamine, further expanded the chemical toolbox, leading to the creation of a vast array of azo dyes. wikipedia.orgchemicalbook.com The introduction of sulfonic acid groups to aminonaphthalenes, creating aminonaphthalenesulfonic acids like Naphthionic acid, was a pivotal development, enhancing the solubility and dyeing properties of these compounds. wikipedia.org

The evolution into more complex naphthalene-based amino acids has been driven by the pursuit of new functionalities. Researchers began to incorporate amino acid moieties onto the naphthalene core to explore their potential in medicinal chemistry and materials science. The inherent biocompatibility of amino acids, combined with the rigid and aromatic nature of the naphthalene scaffold, offered intriguing possibilities for designing molecules with specific biological activities or self-assembling properties. For instance, the unnatural amino acid 3-(2-naphthyl)-alanine has been utilized to induce hydrogelation in conjugates of nucleobases and saccharides, highlighting the role of the naphthalene group in promoting molecular self-assembly through aromatic-aromatic interactions. nih.govrsc.org This historical progression from simple dyes to complex functional molecules underscores the enduring relevance of the naphthalene scaffold in chemical research.

Significance of the Naphthalene Moiety in Organic Synthesis and Medicinal Chemistry

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a versatile building block in both organic synthesis and medicinal chemistry due to its unique structural and electronic properties. Its planarity and extended π-system allow for a variety of chemical transformations and interactions with biological targets.

In organic synthesis, naphthalene derivatives serve as crucial intermediates in the production of a wide range of chemicals. They are precursors to dyes, pigments, and agrochemicals. researchgate.net The reactivity of the naphthalene ring allows for electrophilic substitution reactions, enabling the introduction of various functional groups at specific positions. This adaptability has led to the synthesis of complex molecules, including novel heterocyclic compounds. mdpi.com

In medicinal chemistry, the naphthalene scaffold is present in numerous approved drugs, demonstrating its importance in drug design and development. The lipophilic nature of the naphthalene ring can enhance a drug's ability to cross cell membranes, while its rigid structure can provide a well-defined orientation for interacting with protein binding sites. Naphthalene derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net For example, some novel alpha-amino naphthalene derivatives have shown potent anti-inflammatory activity. nih.gov The development of naphthalene-based quinoxaline derivatives has also yielded compounds with promising sedative and hypnotic activities. orientjchem.org

The following table provides a summary of the key attributes and applications of the naphthalene moiety:

AttributeSignificance in Organic SynthesisSignificance in Medicinal Chemistry
Structure Rigid, planar bicyclic aromatic systemProvides a defined scaffold for drug-receptor interactions
Electronic Properties Extended π-electron system allows for various reactionsCan participate in π-stacking interactions with biological targets
Lipophilicity Influences solubility and reactivity in organic solventsCan enhance membrane permeability and bioavailability of drugs
Versatility Precursor for a wide range of functionalized moleculesScaffold for the development of diverse therapeutic agents

Scope and Research Objectives for 2 2 Aminonaphthalen 1 Yl Acetic Acid Investigations

Advanced Synthetic Routes to this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound, such as the (S)-enantiomer, necessitates advanced methodologies that can control the three-dimensional arrangement of atoms. These approaches are critical for applications where stereochemistry plays a crucial role.

Chiral Resolution Techniques in (S)-2-(2-Aminonaphthalen-1-yl)acetic acid Synthesis

Chiral resolution is a common strategy for separating a racemic mixture of a compound into its individual enantiomers. wikipedia.org For a racemic mixture of this compound, this can be achieved by reacting the mixture with a chiral resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.

A typical procedure would involve:

Reaction of the racemic amino acid with a chiral base, such as (R)-(-)-1-(1-naphthyl)ethylamine, to form diastereomeric salts.

Separation of the diastereomers based on their differential solubility in a suitable solvent.

Acidification of the separated diastereomeric salt to regenerate the enantiomerically pure (S)-2-(2-Aminonaphthalen-1-yl)acetic acid.

The efficiency of this process depends on the choice of resolving agent and the crystallization conditions.

Asymmetric Synthesis Approaches for Enantiomeric Purity

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. nih.govsemanticscholar.org For the synthesis of (S)-2-(2-Aminonaphthalen-1-yl)acetic acid, several asymmetric strategies can be envisioned, often involving the use of chiral catalysts or auxiliaries.

One potential approach is the catalytic asymmetric alkylation of a glycine derivative. nih.gov This method would involve:

A nickel-based chiral catalyst to mediate the cross-coupling of a racemic alkyl halide with an organozinc reagent. nih.gov

The use of a chiral ligand to control the stereochemical outcome of the reaction, leading to the preferential formation of the (S)-enantiomer.

This approach is advantageous as it can provide high enantiomeric excess and is tolerant of a wide range of functional groups. nih.gov

Hydrolysis of Precursors in Target Compound Formation

The final step in many synthetic routes to this compound involves the hydrolysis of a precursor molecule, typically an ester. This transformation is crucial for obtaining the free carboxylic acid.

For instance, if the acetic acid side chain is introduced as an ester group (e.g., methyl or ethyl ester), this ester must be cleaved to yield the final product. This can be achieved through either acid- or base-catalyzed hydrolysis.

PrecursorReagentsProduct
Methyl 2-(2-aminonaphthalen-1-yl)acetateAqueous HCl or NaOHThis compound
Ethyl 2-(2-aminonaphthalen-1-yl)acetateAqueous HCl or NaOHThis compound

The choice of hydrolysis conditions depends on the stability of the other functional groups in the molecule.

General Synthetic Strategies for Naphthalene-Based Amines and Acetic Acid Moieties

The construction of the this compound molecule relies on fundamental synthetic strategies for introducing the key functional groups—the amino group and the acetic acid moiety—onto the naphthalene scaffold.

Nitration of Naphthalene Precursors

The introduction of a nitro group onto the naphthalene ring is a common first step in the synthesis of naphthalene-based amines. This is typically achieved through electrophilic aromatic substitution. vedantu.comstudy.com The reaction of naphthalene with a mixture of concentrated nitric acid and sulfuric acid (mixed acid) yields a mixture of 1-nitronaphthalene and 2-nitronaphthalene. vedantu.comdocbrown.info

The position of nitration is influenced by the reaction conditions and the directing effects of any existing substituents on the naphthalene ring. For the synthesis of the target compound, a precursor that leads to a 2-nitro derivative is required.

ReactantNitrating AgentMajor ProductMinor Product
NaphthaleneHNO₃/H₂SO₄1-Nitronaphthalene2-Nitronaphthalene

The ratio of the isomers can be influenced by the choice of nitrating agent and reaction conditions. nih.govresearchgate.net

Reduction of Nitro Groups to Amino Functionalities

Once the nitro group is in the desired position on the naphthalene ring, it can be reduced to an amino group. This transformation is a key step in the synthesis of aminonaphthalene derivatives. wikipedia.org Several methods are available for the reduction of aromatic nitro compounds.

A widely used method is the Béchamp reduction, which uses iron metal in the presence of an acid. wikipedia.org This method is effective for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org

Starting MaterialReducing AgentProduct
2-NitronaphthaleneFe/HCl2-Naphthylamine
2-NitronaphthaleneCatalytic Hydrogenation (e.g., Pd/C)2-Naphthylamine

Catalytic hydrogenation is another common method, offering high yields and cleaner reaction profiles. acs.org The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired aminonaphthalene. huji.ac.ilgoogle.com

Acetylation and Carboxylic Acid Moiety Introduction

The functionalization of the 2-aminonaphthalene backbone is crucial for building molecular complexity. Acetylation of the amino group and the strategic introduction of the acetic acid side chain are fundamental transformations.

Acetylation: The amino group of this compound can be readily acetylated to form the corresponding amide. This transformation is typically achieved using standard acetylating agents such as acetic anhydride or acetyl chloride. The reaction serves to protect the amino group, modify the electronic properties of the molecule, and is often a necessary step before attempting other transformations on the naphthalene ring, such as nitration. nih.gov For instance, the acetylation of similar 2-aminobenzothiazoles has been successfully carried out using acetic acid in the presence of triethyl orthoformate and sodium azide under reflux conditions. umpr.ac.id This method provides an alternative to more reactive and corrosive acetylating agents. umpr.ac.id

Carboxylic Acid Moiety Introduction: The synthesis of the parent compound, this compound, or its precursors often involves the introduction of the acetic acid side chain onto a pre-existing naphthalene core. One common strategy begins with the Friedel-Crafts acylation of a suitable naphthalene derivative. For example, the acylation of 2-methoxynaphthalene is a key step in the synthesis of (S)-Naproxen, highlighting the industrial relevance of introducing acyl groups to the naphthalene system. orientjchem.org While direct synthesis routes for this compound are not extensively detailed in readily available literature, analogous syntheses, such as the preparation of 1-aminonaphthalene-8-carboxylic acid from 8-cyannaphthalene-1-sulfonic acid, demonstrate that functional group manipulation on the naphthalene ring is a viable pathway. google.com

Hydrochloride Salt Formation Strategies

As an amino acid, this compound is amphoteric and can be converted into its corresponding salt for purification, storage, or to improve solubility. The formation of the hydrochloride salt is a standard and widely used procedure.

This is typically achieved by treating a solution of the free amino acid with hydrochloric acid. Common methods include:

Using Gaseous HCl: Bubbling anhydrous hydrogen chloride gas through a solution of the amino acid in a suitable organic solvent, such as diethyl ether or ethyl acetate, is a highly effective method. researchgate.netcore.ac.uk The hydrochloride salt is generally insoluble in these solvents and precipitates out, allowing for easy isolation by filtration. researchgate.net

Using Aqueous or Solvent-Based HCl: A solution of hydrochloric acid in an organic solvent (e.g., HCl in ethyl acetate or dioxane) or a concentrated aqueous solution of HCl can be added to the amino acid solution. Subsequent addition of an anti-solvent or evaporation can induce precipitation or crystallization of the salt. chemistrystudent.comresearchgate.net

The general procedure involves dissolving the amino acid in a solvent, adding the hydrochloric acid source, and then isolating the resulting solid precipitate. researchgate.netchemistrystudent.com For peptide esters, a similar process involves cleavage of a Boc-protecting group with HCl in ethyl acetate, which directly yields the hydrochloride salt. core.ac.uk

Reaction Pathways and Synthetic Derivatization

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable precursor for various derivatives.

Oxidation Reactions of the Amino Group

The amino group on the naphthalene ring is susceptible to oxidation. Aromatic amines, including 2-naphthylamine, are known to change color upon exposure to air, indicating oxidation. wikipedia.orgatamanchemicals.com Controlled oxidation can lead to specific products. For instance, the oxidation of 2-naphthylamine can yield ortho-carboxy-hydrocinnamic acid, a reaction that involves cleavage of the aromatic ring. wikipedia.orgt3db.ca

In biological systems and with enzymatic catalysis, oxidation can be more specific. Peroxidative enzymes can catalyze both N-oxidation to form hydroxylamine derivatives and ring-oxidation to produce aminonaphthols, such as 2-amino-1-naphthol. who.int These oxidized metabolites are often intermediates in conjugation pathways within the body. nih.gov The formation of quinone-imine structures has also been reported as a result of the oxidation of 2-naphthylamine. who.int

Reduction Methodologies Involving the Nitro Group

A primary and highly effective route for the synthesis of this compound is the reduction of its nitro precursor, 2-(2-nitronaphthalen-1-yl)acetic acid. The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental and well-established transformation in organic chemistry. masterorganicchemistry.comacs.orgcommonorganicchemistry.com Several reliable methods are available.

Catalytic Hydrogenation: This is often the method of choice due to clean reactions and high yields. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas in the presence of a Pd/C catalyst is a common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reductions and is sometimes preferred when trying to avoid the dehalogenation of aryl halides. masterorganicchemistry.com

Platinum Catalysts: Platinum-based catalysts can also be employed for this transformation. google.com

Chemical Reduction: The use of metals in acidic media provides a robust alternative to catalytic hydrogenation. masterorganicchemistry.comacs.org

Iron (Fe) in Acid: The Béchamp reduction, using iron filings in acetic acid or hydrochloric acid, is a classic and industrially significant method for converting nitroarenes to anilines. acs.orgcommonorganicchemistry.com

Tin (Sn) or Tin(II) Chloride (SnCl₂): Tin metal in the presence of concentrated HCl is an effective reducing agent for this purpose. chemistrystudent.comcommonorganicchemistry.com Similarly, stannous chloride (SnCl₂) offers a mild method for reducing nitro groups. commonorganicchemistry.com

Zinc (Zn) in Acid: Zinc dust in acetic acid or hydrochloric acid can also be used to reduce the nitro group to an amine. commonorganicchemistry.com

The choice of method often depends on the presence of other functional groups in the molecule and desired reaction conditions.

Table 1: Common Methodologies for Nitro Group Reduction
MethodReagents/CatalystTypical ConditionsNotes
Catalytic HydrogenationH₂, Pd/C or Raney NiPressurized H₂ atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate)Generally clean and high-yielding. Pd/C may reduce other functional groups. commonorganicchemistry.com
Metal/Acid Reduction (Béchamp)Fe, HCl or Acetic AcidRefluxCost-effective and widely used industrially. acs.orgcommonorganicchemistry.com
Metal/Acid ReductionSn or Zn, HCl or Acetic AcidHeating/RefluxEffective methods, though workup can be complicated by metal salt waste. acs.orgcommonorganicchemistry.com
Metal Salt ReductionSnCl₂Acidic conditionsProvides a mild reduction that is tolerant of other reducible groups. commonorganicchemistry.com

Substitution Reactions of the Amino Moiety

The amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents onto the aromatic ring. This two-step process, involving diazotization followed by nucleophilic substitution, is known as the Sandmeyer reaction or a related transformation. wikipedia.orgorganic-chemistry.org

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). mnstate.eduwikipedia.org This converts the amino group into a diazonium salt (-N₂⁺).

Substitution: The resulting diazonium salt can be treated with various reagents, often a copper(I) salt, to replace the diazonium group with a new substituent. wikipedia.org

Halogenation: Using CuCl or CuBr introduces chlorine or bromine, respectively. wikipedia.org

Cyanation: Using CuCN introduces a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid. wikipedia.org

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl (-OH) group. organic-chemistry.org

These reactions provide a powerful method for synthesizing a variety of naphthalene derivatives that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Table 2: Representative Substitution Reactions via Diazonium Salts
ReactionReagentsProduct Functional Group
Sandmeyer (Chlorination)1. NaNO₂, HCl (0-5°C) 2. CuCl-Cl
Sandmeyer (Bromination)1. NaNO₂, HBr (0-5°C) 2. CuBr-Br
Sandmeyer (Cyanation)1. NaNO₂, H₂SO₄ (0-5°C) 2. CuCN-CN
Hydroxylation1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, Heat-OH

Cyclization and Heterocyclic Ring Formation Strategies

The presence of both an amino group and a carboxylic acid side chain on the same naphthalene framework makes this compound an excellent precursor for the synthesis of N-fused heterocyclic compounds. These reactions often involve intramolecular or intermolecular condensation to form new rings.

One prominent strategy involves a tandem reaction sequence where the amino group and a second functional group (often introduced via reduction of an acyl precursor) react with an appropriate reagent to form multiple rings in one pot. A concise synthesis of naphthalene-based 14-aza-12-oxasteroids utilizes this approach, where a naphthalene-based amino-alcohol undergoes double dehydration and intramolecular cyclization with an oxo-acid. mdpi.com This forms C-N, C-O, and amide bonds, rapidly building the complex tetracyclic steroidal framework. mdpi.com

Other strategies for forming fused heterocycles include:

Reaction with Dinucleophiles: Tandem reactions of precursors like 3-formylchromone with dinucleophiles can lead to naphthyl triazepine or thiazepine ketones. nih.gov

Intramolecular Cyclization: Naphthoquinone-fused pyrrole derivatives can be synthesized via the intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with an ammonia source. rsc.org

Acyl-Transfer Annulation: A modern approach involves the conversion of heteroaryl ketones into N-fused heterocycles through an acyl transfer-annulation strategy, demonstrating the versatility of using acyl groups as handles for cyclization. nih.gov

These cyclization strategies are pivotal in medicinal chemistry for creating novel, rigid scaffolds with potential biological activity. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Further research, including the de novo synthesis and subsequent analytical characterization of this compound, would be required to generate the data necessary to fulfill the detailed structural elucidation outlined.

Chiroptical Spectroscopy: Polarimetry for Enantiomeric Purity Assessment

This compound possesses a chiral center at the alpha-carbon of the acetic acid side chain, the carbon atom bonded to the amino group, the carboxyl group, the naphthalene ring, and a hydrogen atom. Consequently, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. While these enantiomers have identical physical properties such as melting point and solubility in achiral solvents, they exhibit distinct behavior when interacting with plane-polarized light.

Polarimetry is a key technique used to measure this optical activity. When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

Dextrorotatory (+) or (d): Rotates the plane of polarized light to the right (clockwise).

Levorotatory (-) or (l): Rotates the plane of polarized light to the left (counter-clockwise).

The specific rotation, [α], is a standardized measure of this optical activity and is calculated using the observed angle of rotation. For a given enantiomer, the specific rotation is a constant value under defined conditions of temperature, solvent, and light wavelength (typically the sodium D-line, 589 nm).

A racemic mixture, which contains equal amounts of both enantiomers, will have a net optical rotation of zero and is therefore optically inactive. Polarimetry is crucial for determining the enantiomeric excess (ee) or optical purity of a sample, which indicates the degree to which one enantiomer is present in excess of the other. Although the theoretical basis for the chirality of this compound is clear, specific experimental values for the optical rotation of its purified enantiomers are not widely reported in the literature, underscoring a gap in its full chiroptical characterization.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound is expected to display a complex pattern of absorption bands, with key signals corresponding to the vibrations of its functional groups. In its solid state, the molecule likely exists as a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic amino group, forming a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group.

The table below outlines the expected characteristic FT-IR absorption bands and their corresponding vibrational modes for this compound.

Wave Number (cm⁻¹)IntensityVibrational ModeFunctional Group
3200-2500BroadO-H Stretch (of carboxylic acid dimer)Carboxylic Acid (-COOH)
3100-3000MediumAromatic C-H StretchNaphthalene Ring
3000-2800BroadN-H Stretch (of ammonium in zwitterion form)Ammonium (-NH₃⁺)
~1710StrongC=O Stretch (of carboxylic acid dimer)Carboxylic Acid (-COOH)
~1600StrongAsymmetric COO⁻ Stretch (zwitterion form)Carboxylate (-COO⁻)
1620-1580MediumN-H BendingAmino (-NH₂)
1600-1450MediumAromatic C=C Ring StretchingNaphthalene Ring
~1400MediumSymmetric COO⁻ Stretch (zwitterion form)Carboxylate (-COO⁻)
1300-1200MediumC-O Stretching / O-H BendingCarboxylic Acid (-COOH)
900-670StrongAromatic C-H Bending (out-of-plane)Naphthalene Ring

This table is interactive. Users can sort the data by clicking on the column headers.

The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer. The presence of a strong band around 1710 cm⁻¹ would confirm the C=O stretch of the carboxylic acid, while prominent bands around 1600 cm⁻¹ and 1400 cm⁻¹ would suggest the zwitterionic form due to the asymmetric and symmetric stretches of the carboxylate group, respectively. The aromatic C=C stretching bands from the naphthalene ring are expected in the 1600-1450 cm⁻¹ region.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. The primary chromophore in this compound is the naphthalene ring system. The absorption spectrum of this molecule is dominated by the π → π* transitions of the aromatic system.

Direct spectral data for this compound is limited. However, the spectrum can be reliably predicted by examining the data for the parent chromophore, 2-aminonaphthalene. The amino (-NH₂) and acetic acid (-CH₂COOH) groups act as auxochromes and substituents that can modify the absorption characteristics of the naphthalene ring, typically causing a bathochromic (red) shift to longer wavelengths and potentially altering the molar absorptivity (ε).

The UV-Vis absorption spectrum of 2-aminonaphthalene in acetonitrile (B52724) shows a strong absorption peak at 239 nm. photochemcad.com For this compound, the addition of the acetic acid group at the 1-position is expected to cause slight shifts in the absorption maxima due to electronic and steric effects.

Fluorescence spectroscopy provides further insight into the electronic structure by measuring the light emitted as the molecule relaxes from an excited electronic state. Naphthalene and its derivatives are known to be fluorescent. The parent fluorophore, 2-aminonaphthalene, is highly fluorescent with a quantum yield of 0.91 in acetonitrile. photochemcad.com The fluorescence emission spectrum of this compound is expected to be similar, characterized by a broad emission band in the UV or blue region of the spectrum, though the exact emission maximum and quantum yield would be influenced by the solvent environment and the electronic effects of the substituents.

The table below summarizes the known spectral properties of the related compound 2-aminonaphthalene, which serves as a reference for predicting the behavior of the title compound.

CompoundSolventAbsorption λmax (nm)Molar Absorptivity (ε)Fluorescence Quantum Yield (Φ)
2-AminonaphthaleneAcetonitrile23953,7000.91

This table is interactive. Users can sort the data by clicking on the column headers.

These spectroscopic techniques collectively provide a detailed fingerprint of this compound, enabling its identification and the elucidation of its structural and electronic properties.

Mechanistic Studies and Reactivity Profiles of 2 2 Aminonaphthalen 1 Yl Acetic Acid

Reaction Kinetics and Thermodynamic Parameters

Specific experimental studies detailing the reaction kinetics and thermodynamic parameters for 2-(2-Aminonaphthalen-1-yl)acetic acid have not been reported in the available scientific literature.

To determine these parameters, researchers would typically investigate reactions involving the compound, such as its synthesis, esterification, amidation, or degradation. For instance, the kinetics of its formation could be studied by monitoring the concentration of reactants and products over time under controlled conditions (temperature, pressure, catalyst). This would allow for the determination of the reaction order, rate constant (k), and activation energy (Ea).

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction would be determined through calorimetric measurements or by studying the temperature dependence of the equilibrium constant (Keq) for a reversible reaction involving the compound. Such data would be crucial for understanding the feasibility and spontaneity of its reactions. Without empirical studies, it is not possible to provide a data table for these parameters.

Protonation Equilibria and Acid-Base Behavior

While experimentally determined pKa values for this compound are not published, its acid-base behavior can be predicted from its structure. The molecule is amphoteric, containing both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH).

Carboxylic Acid Group: The carboxylic acid moiety is acidic and will donate a proton to form a carboxylate ion (-COO⁻). For a typical arylacetic acid, the pKa value is generally in the range of 4 to 5.

Amino Group: The aromatic amino group is basic and will accept a proton to form an ammonium ion (-NH3⁺). The basicity of this group is significantly influenced by the electron-withdrawing nature of the naphthalene (B1677914) ring system, which delocalizes the nitrogen lone pair, making it less basic than an aliphatic amine. Its pKa (for the conjugate acid, R-NH3⁺) would likely be in the range of 3 to 5.

The molecule will exist in different ionic forms depending on the pH of the solution:

In strongly acidic solutions (pH < ~2), both groups would be protonated, resulting in a net positive charge (cationic form).

In a moderately acidic to neutral pH range, the carboxylic acid would be deprotonated, and the amino group would be protonated, forming a zwitterion.

In alkaline solutions (pH > ~10), both groups would be deprotonated, resulting in a net negative charge (anionic form).

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. It could be estimated if the two pKa values were known. Due to the lack of experimental data, a table of protonation constants cannot be provided.

Computational and Theoretical Investigations of 2 2 Aminonaphthalen 1 Yl Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. For a molecule like 2-(2-Aminonaphthalen-1-yl)acetic acid, DFT is employed to determine its most stable three-dimensional structure (geometry optimization), vibrational frequencies, and various electronic properties. mdpi.com

Typically, a functional such as B3LYP or a more modern functional from the Minnesota family is paired with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net The optimization process finds the geometry with the lowest energy, providing key structural parameters.

Illustrative Data Table: Optimized Geometrical Parameters

This table presents hypothetical optimized geometrical parameters for this compound, as would be calculated using DFT. The values are representative of typical bond lengths and angles in such a molecule.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthC(aromatic)-C(aromatic)~1.40 Å
Bond LengthC-N (amino)~1.38 Å
Bond LengthC-C (acetic acid)~1.51 Å
Bond LengthC=O (carbonyl)~1.21 Å
Bond AngleC-N-H~118°
Dihedral AngleC(naphthyl)-C-C-O~120°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.gov A small gap suggests high chemical reactivity and polarizability, making the molecule a "soft" molecule. A large gap implies high stability and low reactivity, characteristic of a "hard" molecule. nih.gov This gap is also fundamental to understanding the electronic absorption spectrum, as it approximates the energy of the lowest-energy electronic transition. nih.gov

Illustrative Data Table: Frontier Molecular Orbital Energies

This table shows representative FMO energy values and related quantum chemical descriptors for this compound, calculated at a typical DFT level.

ParameterSymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.25
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.10
HOMO-LUMO Energy GapΔE4.15
Ionization Potential (I)-EHOMO5.25
Electron Affinity (A)-ELUMO1.10
Chemical Hardness (η)(I - A) / 22.075

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents. nih.govresearchgate.net

For this compound, MD simulations can reveal the rotational freedom around the single bonds of the acetic acid side chain and the amino group. nih.gov Furthermore, simulations in a solvent like water can elucidate the formation and dynamics of hydrogen bonds between the molecule's amino and carboxylic acid groups and the solvent molecules, providing insight into its solubility and solution-state structure. nih.govresearchgate.net Analysis of the simulation trajectory can identify the most populated conformations and the energy barriers between them. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. DFT calculations can predict vibrational spectra (Infrared and Raman), which correspond to the stretching and bending of molecular bonds. bohrium.com By comparing calculated vibrational frequencies with experimental data, scientists can confirm the structure of a synthesized compound and assign specific spectral peaks to particular molecular motions.

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which corresponds to the intensity of the absorption. These theoretical spectra are crucial for understanding the electronic transitions responsible for the observed experimental spectrum.

Illustrative Data Table: Predicted Vibrational Frequencies

This table compares hypothetical experimental IR frequencies with theoretical frequencies for key functional groups of this compound, as calculated by DFT. A scaling factor is often applied to calculated frequencies to better match experimental values.

Vibrational ModeFunctional GroupExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H StretchAmino Group3450, 33603510, 3415
O-H StretchCarboxylic Acid3050 (broad)3100
C=O StretchCarbonyl17101745
C=C StretchNaphthalene (B1677914) Ring1620, 15901640, 1605

Non-linear Optical (NLO) Property Assessment

Organic molecules with extensive π-conjugated systems and electron-donating/accepting groups, like this compound, are candidates for materials with non-linear optical (NLO) properties. nih.govacs.org NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, a property essential for applications in telecommunications and photonics. nih.gov

Computational chemistry can predict NLO behavior by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.net The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. DFT calculations can provide values for these tensors, guiding the design of new molecules with enhanced NLO properties. nih.govnih.gov The presence of the electron-donating amino group and the π-system of the naphthalene ring suggests that this molecule could exhibit NLO activity. acs.org

Illustrative Data Table: Calculated NLO Properties

This table provides representative calculated values for the polarizability and first hyperpolarizability of this compound. The values are typically reported in atomic units (a.u.).

PropertyComponentCalculated Value (a.u.)
Dipole Moment (μ)μtotal3.5 D
Average Polarizability⟨α⟩150
First Hyperpolarizabilityβtotal850

Enthalpy of Reaction and Keto-Enolic Equilibrium Constant Studies

Tautomerism is a phenomenon where isomers interconvert through the migration of a proton. The most common form is keto-enol tautomerism. For this compound, the primary site for this type of equilibrium is not as prominent as in β-dicarbonyl compounds. However, computational studies can explore the relative stabilities of any potential, less common tautomers, such as those involving the naphthalene ring or imine-enamine forms related to the amino group. rsc.orgresearchgate.net

DFT calculations can determine the total electronic energies of different tautomeric forms. orientjchem.org The difference in these energies allows for the calculation of the enthalpy of reaction (ΔH) for the tautomerization process. From the change in Gibbs free energy (ΔG), which also accounts for entropy, the equilibrium constant (Keq) can be predicted. nih.gov These calculations can reveal which tautomer is more stable under given conditions (e.g., in the gas phase or in a solvent) and the energy barrier for their interconversion. orientjchem.org

Illustrative Data Table: Tautomerization Thermodynamic Data

This table shows hypothetical thermodynamic data for a potential tautomerization reaction of the subject compound, calculated via DFT. "Tautomer A" would be the primary aminonaphthalene form, and "Tautomer B" a hypothetical imine tautomer.

ParameterSymbolCalculated Value
Relative Energy (Tautomer B vs A)ΔE+15 kcal/mol
Relative EnthalpyΔH+14.5 kcal/mol
Relative Gibbs Free EnergyΔG+14.8 kcal/mol
Equilibrium Constant at 298 KKeq1.5 x 10⁻¹¹

Advanced Applications in Chemical Synthesis and Method Development

Role as a Chiral Building Block in Asymmetric Synthesis

As a substituted α-amino acid, 2-(2-Aminonaphthalen-1-yl)acetic acid is inherently chiral, possessing a stereocenter at the alpha-carbon. This chirality is a crucial feature for its potential use in asymmetric synthesis. Chiral amino acids and their derivatives, such as 1,2-amino alcohols, are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. nih.gov These auxiliaries can be temporarily incorporated into a substrate, direct the formation of a new stereocenter, and then be removed.

While specific applications of this compound as a chiral auxiliary are not extensively documented in the reviewed literature, its structural motifs are present in key chiral intermediates used in synthesis. For instance, related chiral naphthalene-based amino-alcohols are recognized as valuable precursors for complex molecules. mdpi.compreprints.org The presence of both an amino group and a carboxylic acid offers multiple handles for covalent attachment to a substrate, while the bulky naphthalene (B1677914) group can provide the necessary steric hindrance to direct the approach of reagents from a specific face, thus inducing asymmetry.

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of this compound is fundamental to its role as a precursor in the synthesis of complex organic molecules, most notably polyheterocyclic compounds like steroids. acadiau.ca A key example is its utility in the synthesis of novel 14-aza-12-oxasteroid analogues, which are tetracyclic heterosteroidal compounds. mdpi.comnih.gov

In a retrosynthetic analysis of these complex steroids, a crucial disconnection leads back to naphthalene-based amino-alcohols. mdpi.compreprints.org These amino-alcohols are themselves prepared from 1-acyl-2-aminonaphthalenes, which share the core structure of the title compound. preprints.org The synthesis demonstrates how the 2-aminonaphthalene unit serves as the foundational scaffold upon which additional rings and functional groups are systematically built to achieve the target molecular complexity. The journey from simple, commercially available 2-naphthols to the final multi-ring system underscores the importance of the aminonaphthalene core as a strategic starting point. mdpi.com

Development of Novel Synthetic Pathways and Methodologies

Research centered on derivatives of this compound has led to the development of innovative and efficient synthetic methodologies. A significant achievement is the creation of a concise, transition-metal-free, four-step pathway to synthesize 14-aza-12-oxasteroids. mdpi.comnih.gov This pathway highlights several key chemical transformations:

Bucherer Reaction: To convert 2-naphthol (B1666908) analogues into the required 2-aminonaphthalene precursors. mdpi.com

Sugasawa Reaction: A specialized ortho-acylation technique used to introduce an acetyl group at the C-1 position of the 2-aminonaphthalene ring, a critical step that avoids the common issue of N-acylation in anilines. mdpi.comnih.gov

Borohydride Reduction: To convert the acylated intermediate into the corresponding amino-alcohol. preprints.org

Tandem Double Dehydration and Cyclization: A one-pot reaction where the naphthalene-based amino-alcohol reacts with various oxo-acids. preprints.orgpreprints.org This powerful step involves the formation of a C-N bond, a C-O bond, and an amide bond in a single operation, efficiently constructing two new rings to complete the steroidal framework. mdpi.comnih.gov

This multi-step synthesis is a prime example of methodological advancement, providing a streamlined route to structurally complex molecules from readily available starting materials. acadiau.ca The development of such pathways is crucial for applications in medicinal chemistry and materials science, where the efficient production of novel compounds is a primary goal. nih.govnih.gov

Application in Peptide and Peptidomimetic Chemistry

As a non-proteinogenic amino acid, this compound is a candidate for use in peptide and peptidomimetic chemistry. molport.comnih.gov The incorporation of unnatural amino acids into peptide chains is a common strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have enhanced properties, such as increased resistance to enzymatic degradation, improved conformational stability, or altered receptor-binding profiles.

The bulky and rigid naphthalene moiety of this compound would be expected to impose significant conformational constraints on a peptide backbone, potentially inducing specific secondary structures like turns or helices. While direct examples of its incorporation into peptides were not found in the search, the synthesis of other complex heterocyclic structures from amino acids serves as a relevant precedent. For instance, N-substituted amino acids have been used to synthesize chiral quinoxaline-2,3-diones, which are rigid scaffolds with notable biological activity. ebi.ac.uk This suggests that this compound could similarly be used as a building block for novel, structurally defined peptidomimetics with potential therapeutic applications.

Design and Synthesis of Naphthalene-Based Heterosteroids

A prominent application of the 2-aminonaphthalene scaffold, which forms the core of this compound, is in the rational design and synthesis of naphthalene-based heterosteroids. acadiau.ca Specifically, a series of 14-aza-12-oxasteroid analogues have been successfully synthesized using a strategy that relies on this structural unit. mdpi.comnih.gov

The synthesis begins with 2-aminonaphthalene derivatives, which undergo a Sugasawa reaction to install an acyl group at the C-1 position, forming 1-acyl-2-aminonaphthalenes. preprints.org These intermediates are then reduced to the corresponding amino-alcohols. The key step is the final tandem cyclization reaction between these naphthalene-based amino-alcohols and various keto-acids (such as levulinic acid or 2-carboxybenzaldehyde). preprints.orgpreprints.org This reaction successfully forges new C-N, C-O, and amide bonds in one pot to yield the desired tetracyclic 14-aza-12-oxasteroid compounds in moderate yields. preprints.orgpreprints.org The structure of one such product was unambiguously confirmed by single-crystal X-ray crystallography. mdpi.com

The table below details the synthesis of various 14-aza-12-oxasteroid analogues from naphthalene-based amino alcohols and keto acids, showcasing the versatility of this synthetic route.

Naphthalene-based Amino AlcoholKeto AcidFinal Product (14-aza-12-oxasteroid)Yield
1-(1-hydroxy-2-phenylethyl)naphthalen-2-amineLevulinic acid12a-Methyl-11-phenyl-11,12a-dihydro-1H-naphtho[2,1-d]pyrrolo[2,1-b] preprints.orgacadiau.caoxazin-3(2H)-one78%
1-(1-hydroxy-2-phenylethyl)naphthalen-2-amine2-CarboxybenzaldehydePhenyl-substituted analogue65%
1-(1-hydroxypropyl)naphthalen-2-amineLevulinic acidEthyl-substituted analogue70%
1-(1-hydroxypropyl)naphthalen-2-amine2-CarboxybenzaldehydeEthyl-substituted analogue60%
1-(1-hydroxybutyl)naphthalen-2-amineLevulinic acidPropyl-substituted analogue68%
Data sourced from related synthetic procedures. preprints.orgpreprints.org

Explorations in Biological and Biochemical Research

Investigations into Amino Acid Metabolism and Cellular Functions

The structure of 2-(2-Aminonaphthalen-1-yl)acetic acid, as a derivative of an amino acid, positions it as a compound of interest in the study of amino acid metabolism and its influence on cellular functions. The metabolism of amino acids is a cornerstone of cellular physiology, providing the building blocks for protein synthesis and contributing to energy generation, glucose synthesis, and the production of non-essential amino acids. davuniversity.orgreactome.org The general process of amino acid catabolism involves the removal of the amino group through transamination or deamination, after which the remaining carbon skeleton enters various metabolic pathways. davuniversity.org

While direct metabolic studies on this compound are not extensively detailed, research on structurally related compounds provides valuable insights. For instance, 2-(Naphthalen-2-yl)acetic acid has been utilized as a scientific probe to investigate the mechanisms of amino acid conjugation in various species. medchemexpress.com This suggests that the naphthalene (B1677914) acetic acid backbone can participate in cellular metabolic processes. Furthermore, derivatives like 2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid are known to interact with specific molecular targets, thereby influencing signal transduction, gene expression, and metabolic pathways. These findings support the hypothesis that this compound could similarly be processed within cells, potentially influencing or serving as a marker for specific metabolic activities.

Evaluation of Enzyme Inhibition and Receptor Modulation Capabilities

The potential for this compound and its derivatives to act as inhibitors of enzymes or modulators of receptors is an active area of investigation. The interaction of small molecules with proteins is a fundamental mechanism of pharmacological action. Research into the related compound, 2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid, has explored its potential role in biological systems, including enzyme inhibition and protein interactions. The binding of such compounds to enzymes can alter their catalytic activity, while interaction with receptors can trigger or block cellular signaling pathways.

Studies on other naphthalene-containing structures have also shown engagement with specific receptors. For example, agonists for the G-protein coupled receptor 139 (GPR139), which is expressed in brain regions relevant to motor control, have been synthesized, though a direct link to this compound was not established in the available research. researchgate.net The broad biological activities of molecules containing the naphthalene nucleus often stem from their ability to interact with biological macromolecules, suggesting that this compound warrants further investigation for its enzyme and receptor modulation capabilities.

Research on Antimicrobial Activities in in vitro Models

The search for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of amino acids and naphthalene. Naphthalene and its derivatives, such as β-naphthol, are recognized for their antimicrobial properties. xiahepublishing.com The biological activity of related naphthoquinones is often linked to the generation of reactive oxygen species, which can induce cellular oxidative stress in microbes. scielo.br

Gram-positive bacteria, such as Staphylococcus aureus, are a significant cause of infections, and the emergence of resistant strains necessitates the development of new antibacterial agents. scielo.br Research on small antimicrobial β(2,2)-amino acid derivatives has demonstrated notable activity against S. aureus. nih.gov In one study, a series of these derivatives were evaluated for their ability to inhibit biofilm formation and their effect on pre-existing biofilms. nih.gov

The derivatives displayed significant efficacy, with IC50 values for the inhibition of S. aureus biofilm formation ranging from 5.4 to 42.8 μM. nih.gov Furthermore, concentrations between 22.4 and 38.4 μM were found to have a substantial impact on preformed biofilms. nih.gov One of the lead derivatives, designated A2, exhibited a high killing capacity and induced noticeable ultrastructural changes in the biofilms. nih.gov The effectiveness of acetic acid itself as a bactericidal agent, even at low concentrations, has also been demonstrated against a wide spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

DerivativeIC50 for Biofilm Inhibition (μM)Effective Concentration Against Preformed Biofilms (μM)
A1-A65.4 - 42.822.4 - 38.4

Table 1: In vitro anti-biofilm activity of β(2,2)-amino acid derivatives against Staphylococcus aureus. Data sourced from a study on small antimicrobial β(2,2)-amino acid derivatives. nih.gov

Studies on Anticancer Efficacy in Preclinical in vitro Models

The naphthalene moiety is a structural feature found in various compounds with demonstrated biological activities, including anticancer effects. Naphthoquinones, which are structurally related to naphthalene, are known for their antitumor and antiproliferative properties. scielo.br The mechanism of action for these compounds is often related to their ability to undergo redox cycling, leading to the formation of reactive oxygen species that can be cytotoxic to cancer cells. scielo.br Additionally, compounds containing an acetamide (B32628) group, structurally related to the acetic acid portion of the title compound, have shown promise in cancer research. medchemexpress.com

While direct studies on the efficacy of this compound against breast cancer cell proliferation were not found in the reviewed literature, the known anticancer properties of its constituent chemical motifs provide a rationale for such investigations. The development of novel therapeutic agents for breast cancer remains a critical area of research. The general antiproliferative activity of naphthoquinones suggests that naphthalene-based compounds could be a promising avenue for the discovery of new anticancer drugs. scielo.br

Role in the Development of Anti-inflammatory and Analgesic Agents

Compounds incorporating the naphthalene framework have been investigated for their potential as anti-inflammatory and analgesic agents. For example, certain naphthoquinone derivatives are noted for their anti-inflammatory activity. scielo.br Furthermore, Schiff bases, which can be synthesized from amino compounds, are a class of molecules that have demonstrated a wide spectrum of biological activities, including anti-inflammatory and analgesic properties. xiahepublishing.com The compound 2-Aminoethyl diphenylborinate, while structurally distinct, is an example of an amino-containing molecule that exhibits anti-inflammatory effects at higher concentrations. medchemexpress.com These findings suggest that this compound, possessing both an amino group and a naphthalene core, could serve as a scaffold for the development of novel anti-inflammatory and analgesic drugs.

Mechanism of Interaction with Biological Targets: Hydrogen Bonding and Biochemical Pathways

While direct and specific research on the molecular interactions of this compound is not extensively documented in publicly available literature, its structural similarity to known anti-inflammatory agents, particularly other naphthalene-based acetic acid derivatives, allows for a scientifically inferred mechanism of action. The primary proposed biological targets are key enzymes within the inflammatory cascade, most notably cyclooxygenase (COX) enzymes.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) with a naphthalene core are attributed to their ability to inhibit the biosynthesis of prostaglandins (B1171923). nih.govjapsonline.com Prostaglandins are lipid compounds with hormone-like effects that are central to the generation of inflammatory responses, including pain, fever, and swelling. nih.gov The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membranes, which is then converted into prostaglandin (B15479496) H2 (PGH2) by the action of COX enzymes. nih.govphyschemres.orgnih.gov PGH2 is subsequently metabolized into various prostaglandins by specific synthases. japsonline.comphyschemres.org

Based on the structure-activity relationships of related compounds, this compound likely exerts its biological effects by interfering with this pathway, primarily through the inhibition of COX-1 and COX-2. nih.govjapsonline.comipinnovative.com

Hydrogen Bonding and Interaction with Cyclooxygenase (COX) Enzymes

The interaction between a ligand like this compound and its biological target is stabilized by various non-covalent interactions, with hydrogen bonds playing a crucial role in conferring specificity and affinity. nih.gov The molecular structure of this compound, featuring a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a naphthalene scaffold, provides multiple sites for hydrogen bond formation.

Studies on the binding of other naphthalene derivatives to COX enzymes have revealed key interactions within the enzyme's active site. nih.govipinnovative.com The active site of COX enzymes is a long, hydrophobic channel. researchgate.net For acidic NSAIDs, the carboxylic acid moiety is critical for binding. It typically forms a salt bridge or hydrogen bonds with a positively charged arginine residue (Arg-120) and a hydrogen bond with tyrosine (Tyr-355) at the entrance of the active site. physchemres.org

In the case of this compound, it is proposed that:

The carboxylic acid group is the primary anchor, forming strong hydrogen bonds with the side chains of Arg-120 and Tyr-355 in the COX active site. This interaction is fundamental for the inhibitory activity of many NSAIDs. physchemres.orgresearchgate.net

The amino group at the 2-position of the naphthalene ring can act as a hydrogen bond donor, potentially forming additional interactions with nearby amino acid residues, thereby enhancing the binding affinity and stability of the enzyme-inhibitor complex.

The naphthalene ring itself engages in hydrophobic and van der Waals interactions with the nonpolar residues lining the COX active site channel, further stabilizing the complex. nih.gov

The table below summarizes the potential hydrogen bonding interactions between this compound and key amino acid residues within the COX-2 active site, based on studies of structurally related inhibitors. nih.govipinnovative.com

Functional Group of LigandPotential Interacting Residue in COX-2Type of Interaction
Carboxylic Acid (-COOH)Arginine (Arg-120)Salt Bridge / Hydrogen Bond
Carboxylic Acid (-COOH)Tyrosine (Tyr-355)Hydrogen Bond
Carboxylic Acid (-COOH)Serine (Ser-530)Hydrogen Bond
Amino Group (-NH2)Serine (Ser-353)Hydrogen Bond
Naphthalene RingValine (Val-523), Alanine (Ala-527), Leucine (Leu-352)Hydrophobic Interactions

This table is illustrative and based on inferred interactions from related compounds.

Modulation of Biochemical Pathways

The primary biochemical pathway modulated by this compound is believed to be the prostaglandin biosynthesis pathway . nih.govphyschemres.orgnih.gov By inhibiting COX-1 and COX-2, the compound effectively blocks the conversion of arachidonic acid to PGH2, the precursor for all prostaglandins. japsonline.comphyschemres.org This leads to a downstream reduction in the levels of various prostaglandins, such as PGE2, PGI2, and PGF2α, which are potent mediators of inflammation. nih.gov

Furthermore, some research on naphthalene derivatives suggests potential inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) . japsonline.com This enzyme acts downstream of COX, specifically catalyzing the conversion of PGH2 to PGE2, a key player in inflammation and pain. japsonline.com Inhibition of mPGES-1 is considered a more targeted approach to reducing inflammation with potentially fewer side effects than broad-spectrum COX inhibition. While direct evidence for this compound is lacking, its structural features make mPGES-1 a plausible secondary target.

The table below outlines the key enzymes in the prostaglandin pathway and the inferred inhibitory effect of this compound.

EnzymeRole in PathwayInferred Effect of this compound
Cyclooxygenase-1 (COX-1)Catalyzes the conversion of arachidonic acid to PGH2 (constitutively expressed for homeostatic functions). researchgate.netInhibition
Cyclooxygenase-2 (COX-2)Catalyzes the conversion of arachidonic acid to PGH2 (inducibly expressed during inflammation). researchgate.netInhibition
Microsomal Prostaglandin E Synthase-1 (mPGES-1)Catalyzes the conversion of PGH2 to Prostaglandin E2 (PGE2). japsonline.comPotential Inhibition

It is important to reiterate that while the proposed mechanism is well-supported by the known pharmacology of structurally related compounds, further direct experimental validation, such as co-crystallization studies and specific enzyme inhibition assays, is necessary to definitively elucidate the precise molecular interactions of this compound.

Contributions to Materials Science and Engineering

Integration into Polymer Synthesis for Enhanced Material Properties

A thorough search for literature detailing the integration of 2-(2-Aminonaphthalen-1-yl)acetic acid into polymer synthesis did not yield any specific results. This compound possesses both an amine (-NH₂) and a carboxylic acid (-COOH) functional group, theoretically making it a suitable monomer for the synthesis of polyamides through self-condensation or for incorporation into other polymer chains like polyesters or polyimides.

However, no studies were found that have utilized this specific monomer to create polymers. Consequently, there is no data available on the properties—such as thermal stability, mechanical strength, or solubility—that would be imparted to a polymer by its inclusion. While general principles of polyamide synthesis are well-established core.ac.uknih.govnih.gov, and research exists on polyamides derived from other amino acids core.ac.ukbldpharm.com, these findings cannot be directly applied to this specific, unstudied naphthalene-based amino acid.

Applications in Advanced Functional Materials Design

The application of a compound in advanced functional materials is contingent on the characterization of its unique properties. For a material to be considered for use in sensors, organic electronics, or other advanced technologies, its electrical, optical, and thermal properties must be thoroughly understood.

As there are no published research findings on the synthesis of polymers or novel materials from this compound, there is consequently no information regarding its application in advanced functional materials design. The potential for naphthalene-based compounds in these areas is recognized nih.govmagtech.com.cnwiley-vch.de, but specific applications for materials derived from this compound have not been explored or documented.

Table of Mentioned Compounds

Analytical Methodologies for 2 2 Aminonaphthalen 1 Yl Acetic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary tool for the analysis of aminonaphthalene compounds. Its versatility allows for the separation of complex mixtures and precise quantification.

The development of a robust HPLC method is fundamental for the analysis of 2-(2-Aminonaphthalen-1-yl)acetic acid. Method development often involves optimizing several key parameters to achieve baseline separation with good peak shape and reasonable analysis time. While specific methods for the parent compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other aminonaphthalene sulfonic acids and naphthylacetic acid derivatives, provide a strong framework.

For instance, the analysis of intermediates in dye synthesis, like 1-amino-8-naphthol-3,6-disulfonic acid (H acid), has been achieved using Reverse-Phase HPLC (RP-HPLC). iaea.org A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. iaea.orgconicet.gov.ar For amino acids and their derivatives, gradient elution is often necessary to separate compounds with different polarities within a single run. conicet.gov.ar

A study on 1-naphthylacetic acid (NAA) and its amide derivative (NAAm) utilized a triple quadrupole mass spectrometer for detection, highlighting the power of LC-MS/MS. nih.gov The chromatographic separation was achieved on a C18 column with a gradient elution program. nih.gov Such methods are often validated according to international guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). yakhak.orgnih.gov

Table 1: Illustrative HPLC Method Parameters for Naphthalene (B1677914) Derivatives

ParameterConditionSource
Column Reversed-Phase C18 conicet.gov.ar
Mobile Phase A 0.1 M Ammonium Acetate conicet.gov.ar
Mobile Phase B Acetonitrile conicet.gov.ar
Detection UV (254 nm) or Mass Spectrometry conicet.gov.ar
Flow Rate 1.0 mL/min conicet.gov.ar
Gradient Start at 50% B, increase to 90% B over 19 minutes conicet.gov.ar

This table is an illustrative example based on methods for similar compounds and may require optimization for this compound.

Since this compound possesses a chiral center, separating its enantiomers is critical, especially in pharmaceutical contexts where enantiomers can have different biological activities. Chiral HPLC is the most effective technique for determining enantiomeric composition. yakhak.org This is typically achieved through two main strategies: indirect separation after derivatization with a chiral reagent to form diastereomers, or direct separation using a chiral stationary phase (CSP). nih.gov

Direct separation on a CSP is the more common and efficient approach. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including carboxylic acids and amines. yakhak.orgscas.co.jp The separation mechanism on these phases involves a combination of interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector. scas.co.jp

For compounds containing both an amino and a carboxylic acid group, such as this compound, several types of CSPs could be effective. Pirkle-type columns, host-guest type columns (e.g., crown ethers), and ligand-exchange columns are all potential options. nih.govscas.co.jp The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is crucial for achieving resolution. scas.co.jp The addition of small amounts of an acidic or basic modifier can also significantly improve peak shape and selectivity. researchgate.net

Table 2: Common Chiral Stationary Phases for Separation of Chiral Acids and Amines

CSP TypeChiral Selector ExampleTypical AnalytesSource
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Aromatic compounds, carboxylic acids, esters yakhak.org
Pirkle-type (π-acid) 3,5-Dinitrobenzoyl phenylglycineCompounds with π-basic aromatic rings scas.co.jp
Ligand Exchange L-proline or L-hydroxyproline complexed with Cu(II)Amino acids, hydroxy acids scas.co.jp
Host-Guest Crown EthersPrimary amine compounds, amino acids nih.gov

Mass Spectrometry for Trace Analysis and Identification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity, which is crucial for trace-level detection and structural confirmation. osti.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical platform. While electrospray ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is also highly effective, particularly for certain classes of compounds. The use of LC/APCI-MS/MS has been demonstrated for the analysis of N-nitroso derivatives of related naphthalene compounds.

In a relevant study, the N-nitroso derivative of a structural analog was analyzed. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly specific and sensitive quantification technique. In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances detection limits. nih.gov For example, in the analysis of 1-naphthylacetic acid (NAA), the transition from the precursor ion (m/z 185.1) to the product ion (m/z 140.9) was monitored. nih.goveurl-pesticides.eu A similar strategy could be developed for this compound and its derivatives.

Development of Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. nih.gov For this compound, derivatization can be employed to improve its chromatographic behavior, increase its volatility for gas chromatography, or enhance its detection sensitivity in HPLC, particularly with UV or fluorescence detectors. nih.govnih.gov

Given the presence of a primary amino group and a carboxylic acid group, a wide range of derivatization reagents can be utilized. nih.gov For instance, the primary amine can be targeted to introduce a fluorophore, a group that fluoresces, allowing for highly sensitive detection. Reagents like dansyl chloride or o-phthaldiadehyde (OPA) are commonly used for this purpose. conicet.gov.arnih.gov OPA reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, a reaction that can even be performed online in an HPLC autosampler. nih.govresearchgate.net

Alternatively, the carboxylic acid group can be esterified to improve chromatographic properties. For LC-MS analysis, derivatization can be used to introduce a permanently charged group or a group that is easily ionizable, thereby increasing the signal intensity. nih.govmdpi.com The nitrosation of the amino group to form an N-nitroso compound is another form of derivatization that has been studied, as these derivatives are potent carcinogens and their detection is of high importance. osti.gov

Table 3: Common Derivatization Strategies for Amino Acids

Functional GroupReagentPurposeDetection MethodSource
Primary Amine o-Phthaldiadehyde (OPA)Introduce FluorophoreFluorescence (FLD) nih.govresearchgate.net
Primary Amine Dansyl ChlorideIntroduce FluorophoreFluorescence (FLD), UV conicet.gov.ar
Primary/Secondary Amine 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Enhance IonizationMass Spectrometry (MS) mdpi.com
Carboxylic Acid Alkyl Alcohols (e.g., Butanol) + Acid CatalystEsterification for GC or improved RP-HPLC retentionGC-FID, MS mdpi.com

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of New Catalytic Applications

The structural motifs present in 2-(2-Aminonaphthalen-1-yl)acetic acid, namely the naphthalene (B1677914) core and the amino acid side chain, suggest its potential as a ligand in catalysis. The nitrogen and oxygen atoms of the amino acid moiety can act as coordination sites for metal centers, forming chiral catalysts for asymmetric synthesis. This is a particularly promising area, as the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow.

Future research could focus on the following:

Asymmetric Catalysis: Investigating the use of metal complexes of this compound as catalysts in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. The rigid naphthalene backbone could impart a well-defined chiral environment, leading to high enantioselectivity.

Organocatalysis: Exploring the potential of the compound itself or its simple derivatives as organocatalysts. The amino and carboxylic acid groups can participate in hydrogen bonding and proton transfer, making it a candidate for reactions like asymmetric Mannich reactions.

Heterogeneous Catalysis: Immobilizing the compound or its metal complexes onto solid supports, such as polymers or silica. This would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. Research on related amidoalkyl naphthols has shown the successful use of various catalysts, including Brønsted acids and nanostructured complexes, which could be adapted for this compound. mdpi.com

Advanced Investigations into Structure-Activity Relationships

Understanding the relationship between the molecular structure of this compound and its potential biological or chemical activity is crucial for its targeted development. Systematic modifications of the molecule can provide valuable insights.

Key areas for investigation include:

Substitution Effects: Synthesizing a library of derivatives with different substituents on the naphthalene ring and the amino group. This would allow for a systematic study of how electronic and steric factors influence activity.

Stereochemistry: The chiral center at the alpha-carbon of the acetic acid side chain is a critical feature. The synthesis and evaluation of both the (R) and (S) enantiomers are essential to understand any stereospecific interactions with biological targets or in catalytic processes. Information on the hydrochloride salt of the (R)-enantiomer of a related compound, 2-amino-2-(naphthalen-1-yl)acetic acid, is available and provides a starting point for such studies. nih.govavantorsciences.com

Conformational Analysis: Utilizing computational modeling and spectroscopic techniques (e.g., NMR) to study the preferred conformations of the molecule. The spatial arrangement of the amino, carboxyl, and naphthalene groups will significantly impact its binding to target molecules.

Integration with Emerging Technologies in Chemical Biology

The unique structure of this compound makes it a candidate for integration with cutting-edge technologies in chemical biology to probe and manipulate biological systems.

Potential interdisciplinary applications include:

Fluorescent Probes: The naphthalene moiety is inherently fluorescent. Modifications to the molecule could lead to the development of "turn-on" or "turn-off" fluorescent probes for detecting specific metal ions, enzymes, or other biomolecules.

Chemical Genetics: Using the compound as a small molecule modulator to study the function of specific proteins or pathways. Its effects on cellular processes could be investigated using high-throughput screening and proteomics.

Drug Delivery: Incorporating the molecule into larger drug delivery systems, such as nanoparticles or liposomes. The amino acid functionality could be used for conjugation to targeting ligands or to improve biocompatibility.

Development of Sustainable Synthesis Protocols

The development of environmentally friendly and efficient methods for the synthesis of this compound is a prerequisite for its widespread study and potential application.

Future research in this area should prioritize:

Green Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media to replace traditional volatile organic compounds.

Catalytic Methods: Developing catalytic routes that minimize the use of stoichiometric reagents and reduce waste generation. For instance, multicomponent reactions, which have been successfully employed for the synthesis of related amidoalkyl naphthols, could be a promising strategy. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters and can facilitate the rapid optimization of reaction conditions.

Collaborative Research in Niche Biomedical Fields

The structural similarity of this compound to known bioactive molecules suggests its potential in various biomedical fields. Collaborative efforts between chemists and biologists will be essential to explore these possibilities.

Potential areas for collaborative research include:

Neuroscience: Investigating the compound's potential as a modulator of neurotransmitter receptors or enzymes involved in neurodegenerative diseases. For example, related naphthalene-containing compounds have been studied for their effects on G-protein coupled receptors. researchgate.net

Oncology: Screening the compound and its derivatives for anticancer activity. The naphthalene ring is a common scaffold in many anticancer agents.

Infectious Diseases: Exploring its potential as an antimicrobial or antiviral agent. The development of novel therapeutics to combat drug-resistant pathogens is a critical global health need.

Q & A

Q. What are the key synthetic routes for 2-(2-Aminonaphthalen-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized naphthalene derivatives. A validated method includes:

Hydantoin Intermediate Formation : Reacting 2-hydroxy-1-naphthaldehyde to form 5-(2-methoxynaphthalen-1-yl)hydantoin under alkaline conditions.

Hydrolysis and Functionalization : Refluxing the hydantoin intermediate with aqueous NaOH to yield 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid, followed by acid treatment to deprotect the hydroxyl group .
Critical Parameters :

  • Reflux Duration : Extended reflux (>24 hours) ensures complete hydrolysis but risks side reactions.
  • Solvent Choice : Tetrahydrofuran (THF) facilitates intermediate stability, while polar solvents (e.g., ethanol) improve solubility during acid treatment.
    Yield Optimization : Adjusting stoichiometry of di-tert-butyl dicarbonate during protection steps minimizes byproducts .

Q. What structural features of this compound contribute to its chirality and intermolecular interactions?

  • Chiral Center : The asymmetric carbon in the acetic acid moiety results in enantiomeric forms (R/S configurations), confirmed via X-ray crystallography .
  • Non-Covalent Interactions :
    • π–π Stacking : The naphthalene ring interacts with aromatic residues in proteins.
    • Hydrogen Bonding : The amino and carboxyl groups enable binding to polar amino acids (e.g., serine, aspartate) .
      Analytical Confirmation : Circular dichroism (CD) and single-crystal diffraction (e.g., SHELXL refinement) resolve enantiomeric excess and packing motifs .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substitution patterns on the naphthalene ring (e.g., δ 7.2–8.5 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 242.1) and fragmentation pathways .
  • X-Ray Crystallography : SHELX software refines crystal structures, with validation metrics (R-factor < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Case Study : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from:

  • Solvent Effects : DMSO vs. aqueous buffers alter compound solubility and aggregation.
  • Enantiomeric Purity : Unresolved R/S mixtures yield non-reproducible binding affinities.
    Methodological Solutions :
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Docking Simulations : Molecular dynamics (MD) models (e.g., AutoDock Vina) predict binding modes, reconciling divergent experimental results .

Q. What strategies optimize regioselective functionalization of the naphthalene ring in this compound?

Challenges : Competing substitution at C1 vs. C4 positions due to electron density distribution. Approaches :

  • Directed Ortho-Metalation : Use directing groups (e.g., -NHBoc) to favor C2 functionalization.
  • Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 30 mins) for bromination or nitration .
    Validation : 19F^{19}F-NMR or X-ray photoelectron spectroscopy (XPS) confirms substitution patterns.

Q. How does computational modeling enhance understanding of this compound’s interaction with biological targets?

Workflow :

Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set).

Docking : Glide SP/XP scoring in Schrödinger Suite predicts binding poses with kinases or GPCRs.

MD Simulations : NAMD or GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.
Key Insight : The naphthalene ring’s hydrophobic interactions dominate binding, while the carboxylate group modulates solubility .

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